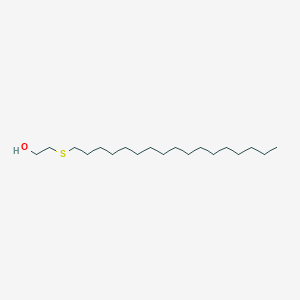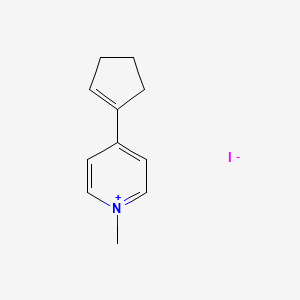
Lutetium edetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lutetium edetate is a coordination compound formed by the chelation of lutetium ions with ethylenediaminetetraacetic acid (EDTA). This compound is of significant interest due to its applications in various fields, including medical imaging and radiotherapy. Lutetium, a rare earth element, is known for its unique properties, such as high density and stability, which make it suitable for use in complexometric titrations and radiopharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lutetium edetate typically involves the reaction of lutetium chloride or lutetium nitrate with EDTA in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the complete chelation of lutetium ions. The general reaction can be represented as:
Lu3++EDTA4−→Lu-EDTA
The reaction is usually performed at a pH of around 7-8, where EDTA is fully deprotonated and can effectively chelate the lutetium ions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in batch reactors. The process includes the dissolution of lutetium salts in water, followed by the addition of EDTA under continuous stirring. The pH is adjusted using sodium hydroxide or hydrochloric acid. The resulting this compound is then purified through filtration and crystallization processes to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Lutetium edetate primarily undergoes complexation reactions due to the presence of the EDTA ligand. These reactions are characterized by the formation of stable chelate complexes with metal ions. The compound can also participate in substitution reactions where the EDTA ligand is replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation and Reduction: this compound is relatively stable and does not undergo significant oxidation or reduction under normal conditions.
Substitution Reactions: These reactions can occur in the presence of stronger chelating agents or under extreme pH conditions. For example, the addition of a stronger ligand like DTPA (diethylenetriaminepentaacetic acid) can displace EDTA from the lutetium complex.
Major Products
The primary product of these reactions is the lutetium complex with the new ligand. For example, in a substitution reaction with DTPA, the product would be lutetium-DTPA.
Applications De Recherche Scientifique
Lutetium edetate has a wide range of applications in scientific research:
Chemistry: It is used in complexometric titrations to determine the concentration of metal ions in solutions.
Biology: The compound is utilized in studies involving metal ion transport and chelation therapy.
Medicine: this compound is a key component in radiopharmaceuticals used for imaging and treating certain types of cancer, such as neuroendocrine tumors. .
Industry: It is employed in the purification of rare earth elements and in the manufacturing of high-precision instruments.
Mécanisme D'action
The mechanism of action of lutetium edetate involves the chelation of metal ions, which stabilizes them and prevents unwanted reactions. In medical applications, the radiolabeled form of this compound binds to specific cellular targets, such as somatostatin receptors in cancer cells. Upon binding, the radioactive component delivers targeted radiation, causing cellular damage and apoptosis in the cancer cells .
Comparaison Avec Des Composés Similaires
Lutetium edetate can be compared with other chelating agents like:
Gadolinium edetate: Used in magnetic resonance imaging (MRI) as a contrast agent.
Yttrium edetate: Utilized in radiotherapy for treating certain cancers.
Lanthanum edetate: Employed in the treatment of hyperphosphatemia in patients with chronic kidney disease.
Uniqueness
This compound is unique due to its high stability and specificity in binding to metal ions. Its radiolabeled form, lutetium-177 edetate, offers targeted radiotherapy with minimal damage to surrounding healthy tissues, making it a valuable tool in cancer treatment .
Propriétés
Numéro CAS |
60502-30-9 |
|---|---|
Formule moléculaire |
C10H13LuN2O8 |
Poids moléculaire |
464.19 g/mol |
Nom IUPAC |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron;lutetium(3+) |
InChI |
InChI=1S/C10H16N2O8.Lu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3 |
Clé InChI |
AXJNDPUDPQEALK-UHFFFAOYSA-K |
SMILES canonique |
[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Lu+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


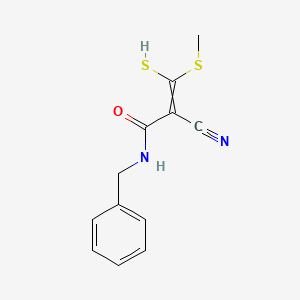

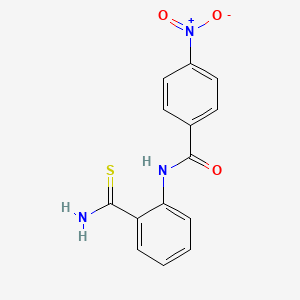
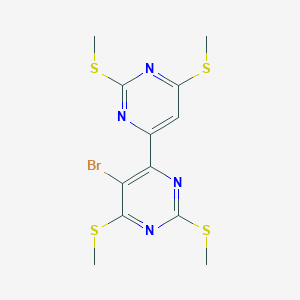
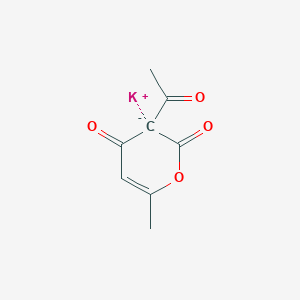
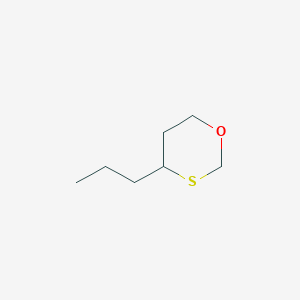
![6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14618256.png)
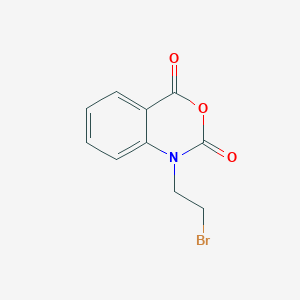
![1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14618281.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14618290.png)
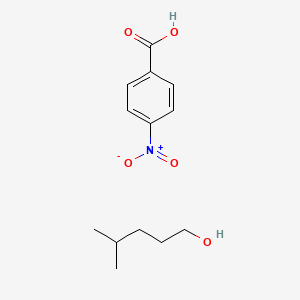
![1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B14618307.png)
